molecular formula C46H60O5 B11152142 (3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11152142
M. Wt: 693.0 g/mol
InChI Key: QBQLATUNXHRDMO-YOPNALNTSA-N
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Description

(3β)-Cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a steroidal chromene derivative with a molecular formula of C45H58O6 and a molecular weight of 694.95 g/mol . It combines a cholesterol backbone (cholest-5-en-3-yl) with a chromen-7-yloxy acetate moiety substituted at the 3-position with a benzyl group and at the 4-position with a methyl group.

Properties

Molecular Formula

C46H60O5

Molecular Weight

693.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C46H60O5/c1-29(2)11-10-12-30(3)39-19-20-40-37-17-15-33-26-35(21-23-45(33,5)41(37)22-24-46(39,40)6)50-43(47)28-49-34-16-18-36-31(4)38(44(48)51-42(36)27-34)25-32-13-8-7-9-14-32/h7-9,13-16,18,27,29-30,35,37,39-41H,10-12,17,19-26,28H2,1-6H3/t30-,35+,37+,39-,40+,41+,45+,46-/m1/s1

InChI Key

QBQLATUNXHRDMO-YOPNALNTSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)CC7=CC=CC=C7

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)CC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The coumarin nucleus is synthesized via the Knoevenagel condensation, a classical method for constructing benzopyrone systems. A substituted salicylaldehyde derivative reacts with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions.

Procedure :

  • Substituted Salicylaldehyde Preparation :

    • 3-Benzyl-4-methylsalicylaldehyde is synthesized through Friedel-Crafts alkylation of 4-methylsalicylaldehyde with benzyl chloride, using AlCl₃ as a catalyst.

    • Yield: ~65% (reported for analogous reactions).

  • Cyclization :

    • The aldehyde (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in ethanol with piperidine (0.5 mmol) for 12 hours.

    • Acidic work-up (HCl) induces cyclization to form 3-benzyl-4-methyl-7-hydroxy-2H-chromen-2-one.

    • Key Data :

      ParameterValueSource
      Yield72–78%
      Melting Point168–170°C
      IR (C=O stretch)1715 cm⁻¹

Esterification with Cholesterol

Steglich Esterification

The carboxylic acid is coupled to cholesterol’s 3β-hydroxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Activation :

    • 3-Benzyl-4-methyl-7-(carboxymethoxy)-2H-chromen-2-one (3 mmol), EDCI (3.3 mmol), and DMAP (0.3 mmol) are stirred in DCM at 0°C for 30 minutes.

  • Coupling :

    • Cholesterol (3 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

    • Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields the target compound.

    • Key Data :

      ParameterValueSource
      Yield68%
      [α]D²⁵+42.3° (c 1.0, CHCl₃)

Acid Chloride Method

Alternative activation involves converting the carboxylic acid to an acid chloride before reacting with cholesterol12.

Procedure :

  • Chlorination :

    • The carboxylic acid (2 mmol) is treated with thionyl chloride (SOCl₂, 5 mmol) in toluene at reflux for 2 hours12.

  • Esterification :

    • Cholesterol (2 mmol) and pyridine (4 mmol) are added to the acid chloride in DCM at 0°C, followed by stirring for 12 hours12.

    • Key Data :

      ParameterValueSource
      Yield75%12
      Purity (HPLC)>98%12

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldPurityCostScalability
Steglich Esterification68%High$$Moderate
Acid Chloride75%Very High$$$High
  • Steglich : Preferred for lab-scale synthesis due to mild conditions.

  • Acid Chloride : Suitable for industrial-scale production despite higher reagent costs12.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 0.68 (s, 3H, cholestane C18-CH₃).

    • δ 5.42 (m, 1H, cholestane C5-C6 double bond).

    • δ 6.25 (s, 1H, coumarin H-4).

  • IR (KBr) : 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (coumarin C=O).

Challenges and Optimization Strategies

Steric Hindrance

  • The bulky cholesterol moiety reduces reaction rates. Solutions:

    • Use excess coupling agents (e.g., 1.2 eq EDCI).

    • Prolong reaction times (up to 48 hours)12.

Purification

  • Silica gel chromatography is effective but time-consuming. Alternatives:

    • Recrystallization from acetone/hexane (purity: 95%)12.

    • Preparative HPLC for high-purity batches (>99%) .

Chemical Reactions Analysis

Types of Reactions

(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

1.1. Acetylcholinesterase Inhibition

Research indicates that compounds with a coumarin core, similar to the structure of (3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, exhibit significant inhibitory activity against acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibiting AChE can potentially enhance cholinergic transmission, making such compounds valuable for treating neurodegenerative diseases like Alzheimer's disease.

Case Study:
A study demonstrated that coumarin derivatives showed promising AChE inhibition with IC50 values comparable to established drugs like donepezil . The structural modifications in these compounds were found to enhance their binding affinity to the active site of AChE, suggesting that (3beta)-cholest-5-en-3-yloxyacetate could be explored for similar properties.

Synthesis and Structure Activity Relationship (SAR)

2.1. Synthetic Approaches

The synthesis of (3beta)-cholest-5-en-3-yloxyacetate involves multi-step organic reactions that typically include:

  • Formation of the coumarin moiety.
  • Coupling reactions to attach the cholesteryl group.

These synthetic pathways allow for modifications that can optimize biological activity and selectivity.

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1Coumarin SynthesisBenzyl, Acetic anhydrideCoumarin derivative
2AlkylationCholesterol derivativeCoupled product
3EsterificationAcid chloridesFinal acetate

Pharmacological Studies

3.1. In Vitro and In Vivo Evaluations

Pharmacological evaluations have shown that compounds based on the structure of (3beta)-cholest-5-en-3-yloxyacetate possess various biological activities:

  • Antioxidant Properties: Some derivatives have demonstrated significant antioxidant activity, which is beneficial in mitigating oxidative stress associated with neurodegenerative conditions.

Case Study:
A recent study evaluated several coumarin-based compounds for their antioxidant properties alongside AChE inhibition, revealing a dual action beneficial for Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule may interact with steroid receptors, while the coumarin moiety can bind to enzymes or other proteins. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Properties
Compound Name Molecular Formula Molecular Weight Substituents on Chromene Ring Sterol Backbone Key References
(3β)-Cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C45H58O6 694.95 3-benzyl, 4-methyl Cholest-5-en-3-yl
(3β)-Cholest-5-en-3-yl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate C45H58O6 694.95 2-methyl, 3-phenoxy Cholest-5-en-3-yl
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C26H22O5 414.46 3-benzyl, 4-methyl Benzyl ester
(3β)-Cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate C43H60O5 656.90 4-methyl, fused benzo[c]chromene Cholest-5-en-3-yl
Key Observations:

Sterol Backbone vs.

Replacement of benzyl with phenoxy (as in the phenoxy-substituted analogue) introduces aromaticity but reduces alkyl chain flexibility .

Ring System Modifications : Derivatives with fused benzo[c]chromene rings (e.g., C43H60O5 ) exhibit extended π-conjugation, which may alter UV absorption properties and redox behavior .

Key Observations:
  • The target compound’s synthesis relies on sterol-chromene coupling , which requires precise control of reaction conditions to avoid steric hindrance from the bulky cholest-5-en-3-yl group .

Physicochemical and Bioactive Properties

Table 3: Comparative Bioactivity and Stability
Compound LogP (Predicted) Aqueous Solubility (mg/mL) Reported Bioactivity Stability
Target Compound 9.2 <0.01 Limited data; hypothesized to modulate lipid rafts due to sterol backbone Stable in organic solvents; hydrolyzes slowly in aqueous basic conditions
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 4.8 0.1–0.5 Antimicrobial activity against Gram-positive bacteria (MIC: 16–32 µg/mL) Stable at RT; degrades under UV light
Chromene-thiazolidinone hybrids 3.5–4.5 0.5–1.0 Anticancer activity (IC50: 10–20 µM against MCF-7) Sensitive to oxidation
Key Observations:
  • The target compound’s high LogP (9.2) reflects extreme lipophilicity, limiting its aqueous solubility but enhancing membrane permeability .

Biological Activity

(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that belongs to the class of cholesterol derivatives. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula: C₄₃H₄₈O₅
Molecular Weight: 654.8 g/mol

The structure consists of a cholesterol backbone modified with a chromenyl moiety, which may contribute to its biological activities.

Pharmacological Effects

  • Antioxidant Activity:
    • Research indicates that derivatives of cholesterol can exhibit antioxidant properties, reducing oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
  • Anti-inflammatory Properties:
    • Compounds similar to this compound have shown promise in modulating inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
  • Cytotoxicity Against Cancer Cells:
    • Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for cancer therapy.
  • Cholesterol Metabolism Regulation:
    • Given its structural similarity to cholesterol, this compound may influence lipid metabolism and cholesterol homeostasis, potentially impacting conditions such as hyperlipidemia.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activities: The compound may inhibit key enzymes involved in lipid metabolism and inflammatory processes.
  • Modulation of Signal Transduction Pathways: It could affect signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

  • Study on Antioxidant Activity:
    A study evaluated the antioxidant potential of various cholesterol derivatives, including (3beta)-cholest-5-en derivatives. Results showed significant free radical scavenging activity compared to standard antioxidants, suggesting therapeutic potential in oxidative stress-related diseases.
  • Cancer Cell Line Testing:
    In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis. These findings support further investigation into its use as an anti-cancer agent.
  • Inflammation Model:
    An animal model of induced inflammation demonstrated that administration of the compound led to reduced levels of inflammatory markers, indicating its efficacy in managing inflammatory conditions.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in various medical fields, including oncology and cardiology. Further research is warranted to elucidate its mechanisms fully and assess its safety profile through clinical trials.

Data Summary Table

Biological ActivityObservationsReferences
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced inflammatory markers
CytotoxicityInduced apoptosis in cancer cells
Cholesterol RegulationImpacted lipid metabolism

Q & A

Basic: What synthetic strategies are effective for preparing sterol-coumarin conjugates like this compound?

Answer:
The synthesis typically involves coupling a sterol backbone (e.g., cholesterol derivatives) with a functionalized coumarin moiety via esterification. Key steps include:

  • Coumarin functionalization: Introduce reactive groups (e.g., hydroxyl at C7) on the coumarin core using alkylation or etherification. For example, describes ethyl bromoacetate-mediated alkoxylation of coumarin derivatives to generate reactive intermediates .
  • Sterol activation: Convert the sterol’s hydroxyl group (e.g., C3-OH in cholesterol) to an acyl chloride or use coupling agents like DCC/DMAP for ester bond formation. demonstrates acetylated sterol derivatives as precursors for conjugation .
  • Purification: Use column chromatography (silica gel) or recrystallization to isolate the product, as impurities can skew biological or structural analyses.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR spectroscopy:
    • 1H-NMR identifies protons on the sterol (e.g., C3-acetate methyl at δ ~2.0 ppm) and coumarin (e.g., benzyl aromatic protons at δ ~7.3 ppm).
    • 13C-NMR confirms ester carbonyl (δ ~170 ppm) and coumarin lactone (δ ~160 ppm). uses 13C-NMR to validate coumarin-thiazolidinone hybrids .
  • IR spectroscopy: Detect ester C=O (~1740 cm⁻¹) and coumarin lactone (~1720 cm⁻¹) stretches.
  • Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula.

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the sterol moiety?

Answer:

  • Crystallization challenges: Large, flexible molecules like sterol-coumarin hybrids often form disordered crystals. Use slow vapor diffusion with solvents like chloroform/hexane to improve crystal quality.
  • Refinement with SHELXL: Implement restraints for flexible alkyl chains and anisotropic displacement parameters for heavy atoms. highlights SHELXL’s ability to handle complex refinement scenarios, including twinned data .
  • Validation: Cross-check crystallographic data with NMR-derived stereochemical assignments to resolve discrepancies.

Advanced: How should researchers address contradictions in reported biological activities of sterol-coumarin hybrids?

Answer:
Contradictions often arise from:

  • Purity issues: Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay variability: Standardize biological assays (e.g., antimicrobial testing in ) using reference compounds like ciprofloxacin for Gram-negative bacteria .
  • Cellular uptake differences: Use fluorescent analogs (e.g., coumarin’s intrinsic fluorescence) to quantify intracellular accumulation via flow cytometry.

Advanced: What methodologies optimize Structure-Activity Relationship (SAR) studies for coumarin-ring modifications?

Answer:

  • Systematic substitution: Synthesize analogs with variations at the coumarin’s C3-benzyl or C4-methyl groups (see for methyl/acetyl modifications on coumarin) .
  • Biological testing: Use dose-response curves (IC50/EC50) in target-specific assays (e.g., enzyme inhibition, cytotoxicity).
  • Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like steroid receptors or oxidoreductases.

Basic: What are the stability considerations for this compound during storage?

Answer:

  • Light sensitivity: Store in amber vials to prevent coumarin photodegradation.
  • Hydrolysis risk: Keep under anhydrous conditions (desiccator) to avoid ester bond cleavage. recommends controlled lab environments with low humidity .
  • Temperature: Store at –20°C for long-term stability, validated via periodic HPLC checks.

Advanced: How can researchers analyze metabolic pathways of this compound in vitro?

Answer:

  • Microsomal incubation: Use liver microsomes (e.g., human CYP3A4) with NADPH cofactor to identify phase I metabolites.
  • LC-MS/MS analysis: Detect hydroxylated or demethylated products via fragmentation patterns.
  • Fluorescent tagging: Leverage coumarin’s fluorescence to track cellular metabolism in real-time.

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC: Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm (coumarin absorbance). details HPLC protocols for structurally related compounds .
  • TLC: Employ silica gel plates with chloroform/methanol (9:1) for rapid purity checks.

Advanced: How can computational chemistry predict the compound’s interactions with lipid membranes?

Answer:

  • Molecular dynamics (MD): Simulate insertion into lipid bilayers (e.g., DPPC membranes) using GROMACS. The sterol moiety likely anchors the compound, while coumarin remains solvent-exposed.
  • Free energy calculations: Use umbrella sampling to estimate partitioning coefficients (log P) for membrane permeability predictions.

Advanced: What strategies mitigate crystallographic disorder in sterol-containing structures?

Answer:

  • Cryo-cooling: Use liquid nitrogen to stabilize crystals and reduce thermal motion artifacts.
  • Twinned data refinement: Apply SHELXL’s TWIN/BASF commands for twinned datasets, as described in and .
  • Composite omit maps: Generate electron density maps with omitted disordered regions to avoid model bias.

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